3-Phenylphenazopyridine
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Overview
Description
3-Phenylphenazopyridine is a chemical compound known for its diverse applications in scientific research and industry. It is an impurity of phenazopyridine, a well-known urinary tract analgesic. The compound has a molecular formula of C11H11N5 and a molar mass of 213.244 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylphenazopyridine typically involves the iodination of pyridine derivatives. For example, 3-iodopyridine-2,6-diamine can be used as an intermediary in the synthesis process . The reaction conditions often include the use of catalysts such as iodotrimethylsilicone and specific temperature controls to ensure the correct attachment of functional groups.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using gas-phase reactions over shape-selective catalysts like ZSM-5 zeolite . These methods are designed to maximize yield and purity while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylphenazopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions, particularly halogenation, are common and involve replacing hydrogen atoms with halogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like iodine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can produce iodinated or brominated derivatives of this compound.
Scientific Research Applications
3-Phenylphenazopyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacological studies.
Industry: Utilized in the development of photovoltaic devices and organic electronics.
Mechanism of Action
The mechanism of action of 3-Phenylphenazopyridine is not fully understood. it is known to exert effects through interactions with specific molecular targets. For example, phenazopyridine, a related compound, is known to inhibit voltage-gated sodium channels and possibly group A nerve fibers . This suggests that this compound may have similar mechanisms of action, impacting cellular pathways involved in nociception and other physiological processes .
Comparison with Similar Compounds
Phenazopyridine: Known for its use as a urinary tract analgesic.
3-Iodopyridine: Used as an intermediate in the synthesis of various pyridine derivatives.
2,6-Diamino-3-phenylazopyridine: A related compound with similar chemical properties.
Uniqueness: 3-Phenylphenazopyridine is unique due to its specific structural features and diverse applications. Unlike phenazopyridine, which is primarily used for its analgesic properties, this compound has broader applications in scientific research and industry, making it a valuable compound for various fields.
Properties
Molecular Formula |
C17H15N5 |
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Molecular Weight |
289.33 g/mol |
IUPAC Name |
3-phenyl-5-phenyldiazenylpyridine-2,6-diamine |
InChI |
InChI=1S/C17H15N5/c18-16-14(12-7-3-1-4-8-12)11-15(17(19)20-16)22-21-13-9-5-2-6-10-13/h1-11H,(H4,18,19,20) |
InChI Key |
RBGZGPSVFJKROH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2N)N)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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